4-Chloro-2-methyl-2H-pyrazolo[3,4-b]pyridine
Description
Properties
IUPAC Name |
4-chloro-2-methylpyrazolo[3,4-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3/c1-11-4-5-6(8)2-3-9-7(5)10-11/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWNUWKXDSKRRSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C(=CC=NC2=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Pyrazolo-pyridine derivatives have been known to interact with various biological targets, including enzymes and receptors.
Mode of Action
It’s known that pyrazolo-pyridine compounds can interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating receptor function.
Biochemical Pathways
Pyrazolo-pyridine derivatives have been shown to influence several biochemical pathways, depending on their specific targets.
Pharmacokinetics
The compound’s molecular weight (1676) suggests it may have favorable ADME properties, as smaller molecules are generally better absorbed and distributed throughout the body.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-Chloro-2-methyl-2H-pyrazolo[3,4-b]pyridine. For instance, the compound’s stability may be affected by temperature, as it is recommended to be stored in a refrigerator. Furthermore, the compound’s efficacy may be influenced by the pH and ionic strength of its environment.
Biochemical Analysis
Biochemical Properties
4-Chloro-2-methyl-2H-pyrazolo[3,4-b]pyridine plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect signaling pathways that regulate cell growth and differentiation . Additionally, this compound can bind to specific receptors on cell surfaces, modulating their activity and triggering downstream effects.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, leading to alterations in gene expression and cellular metabolism. For example, it has been observed to affect the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation, differentiation, and apoptosis . By modulating this pathway, this compound can impact cell function and behavior, potentially leading to therapeutic effects in certain diseases.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism is the inhibition of enzyme activity by binding to the active site of the enzyme, preventing substrate access and subsequent catalysis . This compound can also interact with DNA and RNA, influencing gene expression by altering transcription and translation processes. Additionally, this compound can modulate protein-protein interactions, affecting the formation and stability of protein complexes involved in cellular signaling.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but can degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound can result in sustained changes in cellular processes, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit therapeutic effects by modulating specific biochemical pathways without causing significant toxicity . At higher doses, this compound can induce toxic effects, including cellular damage and apoptosis. Threshold effects have been observed, where a certain dosage level is required to achieve a measurable biological response.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities . The effects of this compound on metabolic flux and metabolite levels can influence cellular energy production and overall metabolic homeostasis.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes and within cellular compartments . The localization and accumulation of this compound can affect its biological activity, with higher concentrations potentially leading to more pronounced effects on cellular function.
Subcellular Localization
The subcellular localization of this compound is an important factor in determining its activity and function. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it may localize to the nucleus, where it can interact with DNA and influence gene expression. Alternatively, it may accumulate in the cytoplasm, affecting cytoplasmic signaling pathways and metabolic processes.
Scientific Research Applications
Medicinal Chemistry
4-Chloro-2-methyl-2H-pyrazolo[3,4-b]pyridine serves as a scaffold for the development of novel pharmaceuticals. Its structural similarity to purine bases suggests potential applications in targeting various biological pathways.
- Anticancer Activity : Research indicates that compounds derived from pyrazolo[3,4-b]pyridine have shown efficacy against several cancer cell lines. For example, derivatives have been evaluated for their ability to inhibit cell proliferation in K562 and MCF-7 cancer cells, demonstrating promising results in inducing apoptosis and blocking cell cycle progression .
Antimicrobial Properties
Studies have highlighted the antimicrobial potential of this compound. For instance, derivatives of pyrazolo[3,4-b]pyridine have been tested against bacterial strains such as Staphylococcus aureus and Escherichia coli, revealing significant antibacterial activity .
Inhibition of Protein Tyrosine Phosphatase (PTP1B)
A notable application of this compound is its role as an inhibitor of PTP1B, an enzyme involved in insulin signaling pathways. This inhibition presents potential therapeutic strategies for metabolic disorders like diabetes .
Case Study 1: Anticancer Activity
A recent study evaluated several derivatives of pyrazolo[3,4-b]pyridine for their anticancer properties against K562 leukemia cells. The results indicated that specific modifications to the core structure enhanced cytotoxicity and induced apoptosis through mitochondrial pathways .
Case Study 2: Antimicrobial Efficacy
In another investigation, a series of new compounds based on pyrazolo[3,4-b]pyridine were synthesized and tested for antimicrobial activity using the disc diffusion method. The findings demonstrated that certain derivatives exhibited strong inhibitory effects against both Gram-positive and Gram-negative bacteria .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Key Observations :
- Substituent Position : Chloro groups at C-4 (as in the target compound) are common in kinase inhibitors, while chloro groups at C-6 (e.g., in ) often correlate with enhanced metabolic stability .
- Steric Effects : Bulkier substituents (e.g., isopropyl or trifluoromethyl at C-2/C-4) increase molecular weight and lipophilicity, affecting bioavailability .
- Biological Activity : The 4-chloro-1H-pyrazolo[3,4-b]pyridine derivative (CAS 29274-28-0) shows potent antileishmanial activity, whereas the 2-methyl analog may serve as a precursor for kinase-targeted drugs .
Antimicrobial Activity
Anticancer and Kinase Inhibition
- Pyrazolo[3,4-b]pyridine derivatives with trifluoromethyl or aryl groups (e.g., ) show broad-spectrum antiproliferative activity, likely due to enhanced interactions with kinase ATP-binding pockets .
- The target compound’s 2-methyl group may reduce steric hindrance compared to bulkier substituents, facilitating synthetic modifications .
Antioxidant and Anti-inflammatory Effects
- Electron-withdrawing groups (e.g., Cl) at C-4 improve antioxidant activity in dihydropyridine-fused derivatives, whereas electron-donating groups lead to oxidation instability .
Preparation Methods
Ring-Closing Cyclization of Chloro-Pyridine Derivatives
One of the most established methods involves the cyclization of 2-chloro-3-pyridinecarboxaldehyde derivatives under specific conditions to form the fused pyrazolopyridine core. This approach is supported by the patent CN105801574A, which describes a process where 2-chloro-3-pyridyl formaldehyde reacts in dimethylformamide (DMF) with hydroxylamine hydrochloride as a catalyst, leading to ring closure and formation of the pyrazolopyridine.
- React 2-chloro-3-pyridyl formaldehyde with hydroxylamine hydrochloride in DMF.
- Maintain reaction at mild temperatures (~60°C) for several hours.
- Isolate the product via standard workup, achieving yields up to 85%.
Reaction Scheme:
$$
\text{2-chloro-3-pyridyl formaldehyde} + \text{hydroxylamine hydrochloride} \xrightarrow[\text{DMF}]{\text{heat}} \text{4-Chloro-2-methyl-2H-pyrazolo[3,4-b]pyridine}
$$
Condensation and Cyclization of 2-Chloro-3-Pyridyl Derivatives
In the synthesis described by the patent, the process involves initial nucleophilic aromatic substitution (SNAr) of the chloro group with suitable hydrazines or hydrazone intermediates, followed by intramolecular cyclization to form the fused heterocycle.
- Start with 2-chloro-3-pyridyl derivatives.
- React with hydrazine derivatives or hydrazones under basic conditions.
- Cyclize via intramolecular nucleophilic attack facilitated by heat or catalysts like triethylamine.
- Purify the product through recrystallization or chromatography.
- Mild reaction conditions.
- High yields (up to 85%).
- Suitable for industrial scale.
Multicomponent Bicyclization Approach
Recent advances include multicomponent reactions that facilitate the synthesis of pyrazolopyridines via a combination of SNAr, azo-coupling, and cyclization steps, often catalyzed by metal-organic frameworks or other catalysts.
- React 2-chloro-3-nitropyridines with hydrazines and aldehydes.
- Use catalysts like Fe₃O₄@MIL-101(Cr)-N(CH₂PO₃)₂ to promote cyclization.
- The process yields the target heterocycle efficiently, with yields reaching 82%.
Alternative Synthetic Routes via Functionalized Precursors
Some research suggests synthesizing the heterocycle via functionalized precursors such as 2-chloro-3-nitropyridines, which undergo subsequent reduction, substitution, and cyclization steps to afford the desired compound.
Data Summary Table
| Method | Starting Material | Reagents & Conditions | Key Features | Typical Yield | References |
|---|---|---|---|---|---|
| Ring-Closing Cyclization | 2-chloro-3-pyridyl formaldehyde | DMF, hydroxylamine hydrochloride, 60°C | Mild, high yield, simple | Up to 85% | CN105801574A |
| Nucleophilic Substitution & Cyclization | 2-chloro-3-pyridines | Hydrazine derivatives, triethylamine | Mild, scalable | 43-85% | CN105801574A |
| Multicomponent Bicyclization | 2-chloro-3-nitropyridines | Metal-organic catalysts, solvent-free | Environmentally friendly, high yield | 82% | ACS Publications, 2014 |
| Functionalized Precursors | 2-chloro-3-nitropyridines | Reduction, substitution, cyclization | Versatile, multi-step | Variable | PMC.ncbi.nlm.nih.gov, 2023 |
Summary of Research Findings
- Efficiency & Yield: The patent CN105801574A reports a high-yield (up to 85%) ring-closure method using inexpensive raw materials and mild conditions, making it suitable for industrial applications.
- Catalytic Approaches: Recent studies highlight the use of nano-catalysts such as Fe₃O₄@MIL-101(Cr)-N(CH₂PO₃)₂, which facilitate multicomponent reactions with good yields and recyclability.
- Reaction Conditions: Most methods operate under mild temperatures (~60°C), with solvent choices including DMF and solvent-free conditions, emphasizing environmental considerations.
- Versatility: The synthetic strategies accommodate various substituted pyridines and hydrazines, allowing for structural diversification.
Q & A
Basic: What are the standard synthetic routes for preparing 4-Chloro-2-methyl-2H-pyrazolo[3,4-b]pyridine?
Answer:
The compound is typically synthesized via two primary strategies:
- Pyrazole ring construction on a pyridine scaffold : This involves cyclization reactions using precursors like 5-aminopyrazole-4-carbaldehydes and ketones under basic conditions (e.g., ethanolic KOH) .
- Pyridine annulation on a pyrazole core : Multi-component reactions (e.g., one-pot condensations of aldehydes, ketones, and amines) in aqueous or solvent-free media are efficient for regioselective synthesis .
For example, a one-pot reaction using 5-azidopyrazole carbaldehydes and aryl ketones yields pyrazolo[3,4-b]pyridines with high regiochemical control .
Basic: How is structural characterization of this compound achieved?
Answer:
Advanced spectroscopic and crystallographic techniques are critical:
- 2D NMR (HSQC/HMBC) : Resolves regioisomers by correlating proton signals to specific carbons (e.g., distinguishing C(6)-SCH₃ from C(5)-H via cross-peaks at ~160 ppm in ¹³C NMR) .
- X-ray crystallography : Confirms stereoelectronic effects, such as out-of-plane twisting of the C(4) phenyl group to avoid steric clashes, as observed in single-crystal studies .
Advanced: How do substituents at C3 and C6 positions influence biological activity?
Answer:
Structure-activity relationship (SAR) studies reveal:
- C3 substituents : Electron-withdrawing groups (e.g., chloro) at C3 often reduce antibacterial activity, except in Gram-negative pathogens like P. aeruginosa and E. coli, where they enhance membrane penetration .
- C6 substituents : Para-methyl groups on C6-phenyl rings decrease antibacterial potency but improve metabolic stability, suggesting a trade-off between efficacy and pharmacokinetics .
Contradictions in substituent effects (e.g., chloro reducing activity in most cases but enhancing it in specific strains) require systematic variation of substituents and in vitro assays under standardized conditions .
Advanced: What methodologies resolve contradictions in biological activity data for pyrazolo[3,4-b]pyridine derivatives?
Answer:
- Dose-response profiling : Quantify IC₅₀/MIC values across multiple bacterial strains to identify strain-specific susceptibility patterns .
- Computational modeling : Molecular docking can predict binding affinity variations caused by substituent steric/electronic effects (e.g., chloro vs. methyl groups) at target enzymes like dihydrofolate reductase .
- Meta-analysis : Compare datasets across studies to isolate confounding variables (e.g., assay pH, solvent systems) .
Advanced: How can green chemistry approaches improve pyrazolo[3,4-b]pyridine synthesis?
Answer:
- Meglumine catalysis : A one-pot, multi-component reaction using meglumine as a biodegradable catalyst achieves high yields (85–92%) with reduced waste .
- Magnetic nanocatalysts : Fe₃O₄@Zr-MOFs enable solvent-free, energy-efficient synthesis and easy recovery via magnetic separation, minimizing environmental impact .
Advanced: What strategies are used to predict biological targets of this compound?
Answer:
- Molecular docking : Prioritize targets like acetylcholinesterase or histamine H₃ receptors by simulating ligand-receptor interactions (e.g., π-π stacking with pyridine nitrogen lone pairs) .
- Pharmacophore mapping : Identify critical hydrogen-bonding and hydrophobic features using 3D-QSAR models trained on pyrazolo[3,4-b]pyridine bioactivity data .
Advanced: How does stereoelectronic tuning affect pyrazolo[3,4-b]pyridine reactivity?
Answer:
- Twist angle modulation : The C(4) phenyl group’s out-of-plane rotation reduces peri-interactions, stabilizing the core structure and altering nucleophilic attack sites .
- Electronic effects : Electron-deficient pyridine rings (due to chloro substituents) enhance electrophilic substitution at C(5), enabling regioselective functionalization .
Basic: What are the key applications of pyrazolo[3,4-b]pyridines in medicinal chemistry?
Answer:
- Antimicrobial agents : Derivatives with optimized substituents show activity against drug-resistant S. aureus and E. coli .
- CNS modulators : Analogues targeting histamine H₃ receptors (e.g., trans-octahydro-pyrrolo derivatives) are explored for neurodegenerative diseases .
Advanced: How do fused pyrazolo[3,4-b]pyridine scaffolds compare to related heterocycles?
Answer:
- Versus indoles : Pyrazolo[3,4-b]pyridines exhibit stronger π-π stacking with enzyme active sites but lower metabolic stability due to nitrogen-rich cores .
- Uniqueness : The 4-chloro-2-methyl derivative’s planar pyridine ring and twisted phenyl group enable dual-mode binding (hydrophobic + polar interactions) absent in pyrazolo[4,3-c]pyridines .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
